molecular formula C4H6N4O B12832474 2-Amino-5-methyl-4H-imidazol-4-one oxime

2-Amino-5-methyl-4H-imidazol-4-one oxime

Cat. No.: B12832474
M. Wt: 126.12 g/mol
InChI Key: QRKKOIGWKBZDST-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4H-imidazol-4-one oxime is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-4H-imidazol-4-one oxime typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4H-imidazol-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

2-Amino-5-methyl-4H-imidazol-4-one oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4H-imidazol-4-one oxime involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: This compound is similar in structure but differs in its functional groups and properties.

    4-Methylideneimidazole-5-one: Another related compound with distinct chemical behavior and applications.

Uniqueness

Its oxime group, in particular, allows for unique interactions in biological systems and chemical reactions .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

5-methyl-4-nitroso-1H-imidazol-2-amine

InChI

InChI=1S/C4H6N4O/c1-2-3(8-9)7-4(5)6-2/h1H3,(H3,5,6,7)

InChI Key

QRKKOIGWKBZDST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N)N=O

Origin of Product

United States

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